Cas no 151367-92-9 (Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester)

Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester, is a chiral piperidine derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (3S) configuration ensures precise reactivity in asymmetric synthesis, while the tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic transformations. The compound’s structural features, including the dioxopiperidinyl moiety, make it valuable for constructing peptidomimetics and protease inhibitors. Its high purity and well-defined stereochemistry facilitate reproducible results in complex multi-step reactions. The Boc group can be selectively deprotected under mild acidic conditions, offering versatility in synthetic strategies. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutic agents.
Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester structure
151367-92-9 structure
商品名:Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester
CAS番号:151367-92-9
MF:C10H16N2O4
メガワット:228.24504
MDL:MFCD24465586
CID:1327277
PubChem ID:10609382

Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • TERT-BUTYL N-[(3S)-2,6-DIOXOPIPERIDIN-3-YL]CARBAMATE
    • 151367-92-9
    • D74702
    • tert-Butyl (S)-(2,6-dioxopiperidin-3-yl)carbamate
    • (S)-3-Boc-amino-2,6-dioxopiperidine
    • (S)-tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
    • CS-0088598
    • (S)-3-(Boc-amino)piperidine-2,6-dione
    • EN300-7332450
    • SCHEMBL12367685
    • MDL: MFCD24465586
    • インチ: InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1
    • InChIKey: TUGRLMXVKASPTN-LURJTMIESA-N
    • ほほえんだ: CC(C)(C)OC(=O)NC1CCC(=O)NC1=O

計算された属性

  • せいみつぶんしりょう: 228.11108
  • どういたいしつりょう: 228.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • PSA: 84.5

Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1194290-10g
(S)-3-(Boc-amino)piperidine-2,6-dione
151367-92-9 95%
10g
$605 2024-07-29
Enamine
EN300-7332450-0.05g
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
151367-92-9 95%
0.05g
$64.0 2023-05-26
eNovation Chemicals LLC
Y1299890-5g
tert-butyl (S)-(2,6-dioxopiperidin-3-yl)carbamate
151367-92-9 95%
5g
$830 2024-06-03
Enamine
EN300-7332450-0.25g
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
151367-92-9 95%
0.25g
$135.0 2023-05-26
Enamine
EN300-7332450-0.1g
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
151367-92-9 95%
0.1g
$96.0 2023-05-26
Enamine
EN300-7332450-1.0g
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
151367-92-9 95%
1g
$274.0 2023-05-26
1PlusChem
1P01JLC5-10g
Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester
151367-92-9 95%
10g
$1791.00 2024-06-20
1PlusChem
1P01JLC5-2.5g
Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester
151367-92-9 95%
2.5g
$633.00 2024-06-20
1PlusChem
1P01JLC5-500mg
Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester
151367-92-9 95%
500mg
$317.00 2024-06-20
1PlusChem
1P01JLC5-250mg
Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester
151367-92-9 95%
250mg
$222.00 2024-06-20

Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl esterに関する追加情報

Carbamic Acid, [(3S)-2,6-Dioxo-3-Piperidinyl]-, 1,1-Dimethylethyl Ester: A Comprehensive Overview

Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester (CAS No: 151367-92-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with two ketone groups and an ester moiety derived from 1,1-dimethylethyl alcohol. The (3S) configuration at the piperidine nitrogen further adds to its stereochemical complexity and potential biological activity.

The synthesis of this compound typically involves multi-step reactions that require precise control over stereochemistry and functional group transformations. Recent advancements in asymmetric catalysis have enabled more efficient routes to this compound, reducing production costs and improving yield rates. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound selectively inhibits beta-secretase 1 (BACE-1), a key enzyme in amyloid-beta production.

In addition to its pharmacological applications, carbamic acid derivatives have found utility in agrochemicals due to their ability to modulate plant growth regulators. A recent breakthrough in agricultural science highlights the use of this compound as a component in eco-friendly pesticides that target specific insect receptors without harming beneficial insects or the environment.

The stereochemistry of this compound plays a crucial role in its biological activity. The (3S) configuration at the piperidine ring ensures proper molecular recognition by target enzymes or receptors. This has led researchers to investigate other stereoisomers of this compound to understand their relative potencies and selectivities.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help validate experimental results.

In conclusion, carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester (CAS No: 151367-92-9) stands out as a versatile building block with diverse applications across multiple disciplines. Its role as a precursor for bioactive molecules positions it at the forefront of drug discovery efforts aimed at addressing some of the most challenging diseases facing humanity today.

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